1-Methyl-nicotinamide Methosulphate
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Overview
Description
1-Methyl-nicotinamide Methosulphate: is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is a derivative of nicotinamide, a form of vitamin B3, and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-nicotinamide Methosulphate can be synthesized through the methylation of nicotinamide using methyl sulfate as a methylating agent. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-nicotinamide Methosulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
1-Methyl-nicotinamide Methosulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including hydrogenation of pyridinium salts.
Biology: It is studied for its role in cellular metabolism and its effects on various biological processes.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and vasoprotective properties.
Mechanism of Action
The mechanism of action of 1-Methyl-nicotinamide Methosulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide.
Pathways Involved: It is involved in the metabolism of nicotinamide adenine dinucleotide (NAD) and plays a role in regulating thrombolytic and inflammatory processes in the cardiovascular system.
Comparison with Similar Compounds
1-Methylnicotinamide: A closely related compound with similar biological activities.
Nicotinamide: The parent compound from which 1-Methyl-nicotinamide Methosulphate is derived.
Nicotinic Acid: Another derivative of vitamin B3 with distinct biological properties.
Uniqueness: this compound is unique due to its specific methylation pattern and its ability to act as a reagent in hydrogenation reactions. Its distinct chemical structure and properties make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNOWPKJGLKBJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858074 |
Source
|
Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-09-8 |
Source
|
Record name | 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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